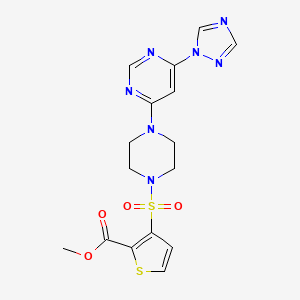

methyl 3-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate

Descripción

Methyl 3-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core modified by a sulfonyl-linked piperazine-pyrimidine-triazole moiety. This structure integrates multiple pharmacologically relevant motifs:

- Thiophene-2-carboxylate: A common scaffold in medicinal chemistry, known for its metabolic stability and π-π stacking interactions.

- Piperazine: Provides conformational flexibility and solubility.

- Pyrimidine-triazole: Combines pyrimidine’s role in nucleic acid mimicry with triazole’s bioisosteric versatility (e.g., mimicking amides or esters).

Its synthesis likely involves Suzuki-Miyaura coupling or nucleophilic substitution reactions, given structural analogs in the literature .

Propiedades

IUPAC Name |

methyl 3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O4S2/c1-27-16(24)15-12(2-7-28-15)29(25,26)22-5-3-21(4-6-22)13-8-14(19-10-18-13)23-11-17-9-20-23/h2,7-11H,3-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGDGQSBIBQRTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the development and progression of certain types of cancer.

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the enzyme’s activity, thereby disrupting the synthesis of estrogens.

Biochemical Pathways

The inhibition of aromatase leads to a decrease in estrogen levels. This can affect various biochemical pathways, particularly those involved in the growth and proliferation of estrogen-dependent cancer cells. The downstream effects include the suppression of cancer cell growth and proliferation.

Actividad Biológica

Methyl 3-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that incorporates various pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural components:

- Methyl group : Enhances lipophilicity.

- Triazole ring : Known for its role in various biological activities, including antifungal and anticancer properties.

- Pyrimidine and piperazine rings : Often associated with neuropharmacological effects.

- Sulfonyl group : May enhance solubility and stability.

The biological activity of methyl 3-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole moiety can act as a competitive inhibitor for enzymes involved in nucleic acid synthesis.

- Receptor Modulation : The piperazine ring may facilitate binding to neurotransmitter receptors, influencing synaptic transmission and neuropharmacological outcomes.

Biological Activities

Research has indicated various biological activities associated with this compound:

Anticancer Activity

A study evaluating triazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds containing the triazole ring showed promising results against breast cancer (MCF-7) and colon cancer (SW480) cell lines, with IC50 values ranging from 10 to 20 µM .

Antifungal Properties

The triazole component is well-documented for its antifungal activity. Compounds with triazole rings have been shown to inhibit the growth of fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. This mechanism is particularly relevant in the context of treating infections caused by Candida species and Aspergillus .

Neuropharmacological Effects

The piperazine moiety is known to exhibit anxiolytic and antidepressant-like effects in animal models. Compounds that interact with serotonin receptors often show promise in modulating mood disorders .

Case Studies

Several studies have highlighted the efficacy of triazole-containing compounds:

- Anticancer Study : A series of triazole derivatives were synthesized and tested against human cancer cell lines. The most potent derivative exhibited an IC50 value of 15 µM against MCF-7 cells, indicating significant antiproliferative activity through apoptosis induction .

- Antifungal Evaluation : Triazole-based compounds were evaluated for their antifungal activity against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for certain derivatives, showcasing their potential as antifungal agents .

Comparative Analysis

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared to analogs from patent and academic sources (Table 1), focusing on structural variations and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

Structural Differences :

- The target compound uniquely combines a pyrimidine-triazole system with a sulfonyl-piperazine linker, distinguishing it from Example 62 (pyrazolopyrimidine core) and Compound 21 (simple arylpiperazine). The triazole may enhance metabolic stability compared to pyrazole in Example 62 .

- Example 62 incorporates fluorinated aromatic rings, which improve lipophilicity and membrane permeability but may increase toxicity risks.

Synthetic Routes :

- The target compound’s synthesis likely parallels Example 62, employing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyrimidine-thiophene assembly .

- Compound 21’s synthesis involves straightforward piperazine alkylation, a less complex route than the target compound’s multi-step heterocyclic coupling .

The piperazine linker in all three compounds enhances solubility but may introduce conformational variability affecting target binding.

Bioactivity: Example 62’s pyrazolopyrimidine core is associated with kinase inhibition (e.g., JAK2/STAT pathways), suggesting the target compound may share similar mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.